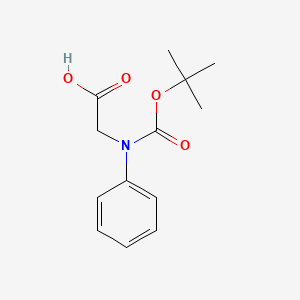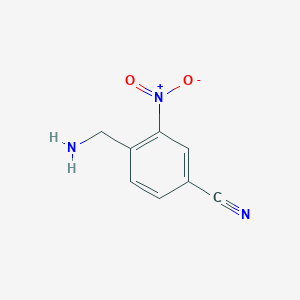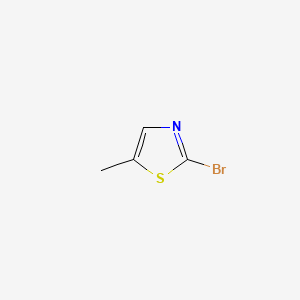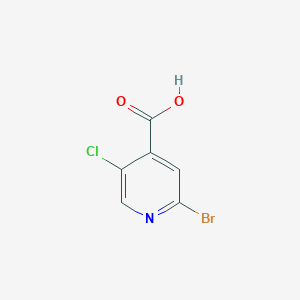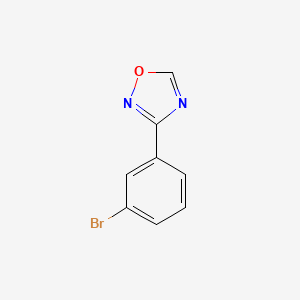
3-(3-Bromophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. The presence of a bromophenyl group in the compound suggests its potential utility in various organic synthesis reactions, particularly in cross-coupling reactions to create more complex molecules .
Synthesis Analysis
The synthesis of derivatives of 1,2,4-oxadiazole often involves dehydration reactions or cross-coupling reactions such as the Suzuki reaction. For instance, symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole have been prepared from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole using Suzuki cross-coupling reactions . Similarly, bromo-containing oxadiazoles have been used as starting compounds in cross-coupling reactions with arylboric acids, demonstrating the versatility of bromophenyl oxadiazoles in synthesizing a variety of biphenyls and heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 3-(3-Bromophenyl)-1,2,4-oxadiazole derivatives has been studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, a related compound, revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, which could have implications for the electronic properties and reactivity of the molecule .
Chemical Reactions Analysis
Bromo-substituted oxadiazoles are particularly interesting for their reactivity in cross-coupling reactions. The presence of the bromine atom makes them suitable for reactions with various arylboric acids, leading to the formation of new liquid crystalline oxadiazoles and derivatives containing biphenyl fragments . The steric hindrance of the substituents can influence the outcome of these reactions, with p-bromo substituents being more reactive than m- or o-bromo substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl oxadiazoles are influenced by their molecular structure. The thermal properties of these compounds can be investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) . The dielectric properties are also of interest, especially for materials science applications . The spectral properties, including UV absorption and photoluminescence, are affected by the nature of the aryl groups attached to the oxadiazole ring . These properties are crucial for the potential application of these compounds in optoelectronics and as materials with mesogenic properties .
Aplicaciones Científicas De Investigación
1. 3-(3-Bromophenyl)-7-acetoxycoumarin
- Application Summary : This compound is used as a starting material for the synthesis of more complex natural products. It bears two orthogonally substitutable groups, bromine, and an acetyl-protected phenylic hydroxyl group .
- Methods of Application : The compound is synthesized using microwave-assisted reactions . The bromine at position 3 of the phenyl substituent can be altered by several different reactions, e.g., by Suzuki cross-coupling for C-C bond formation, via the Miyaura reaction for borylation, or through catalytic C-N cross-coupling, such as the Ullman reaction or Buchwald–Hartwig reaction .
- Results/Outcomes : The synthesis of this compound provides an efficient route to a diverse chemical space of natural products .
2. 1-(3′-bromophenyl)-heliamine
- Application Summary : This compound, a synthetic tetrahydroisoquinoline, is an anti-arrhythmia agent .
- Methods of Application : A UHPLC-MS/MS method was developed and validated to quantify this compound in rat plasma .
- Results/Outcomes : The maximum concentration (Cmax) reached 1.00 ± 0.45 h after oral administration. The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites .
3. 4-(3-Bromophenylcarbamoyl)phenylboronic acid
- Application Summary : This compound contains a boronic acid functional group, which is a valuable reagent in organic synthesis for Suzuki-Miyaura coupling reactions.
- Methods of Application : These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound.
- Results/Outcomes : The compound is used as a building block in organic synthesis.
4. 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- Application Summary : This compound is synthesized by the amidation reaction and is used as an antibacterial drug .
- Methods of Application : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction .
- Results/Outcomes : The compound has been studied for its antibacterial properties .
5. 3′-bromophenyl acetylene
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOGUMIPSJIRBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620495 |
Source


|
| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1,2,4-oxadiazole | |
CAS RN |
1033202-12-8 |
Source


|
| Record name | 3-(3-Bromophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



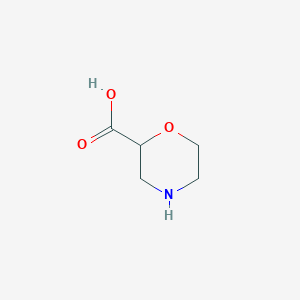
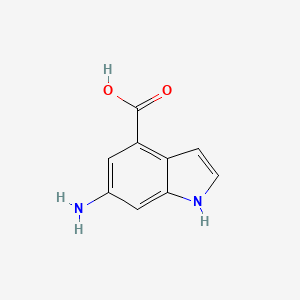
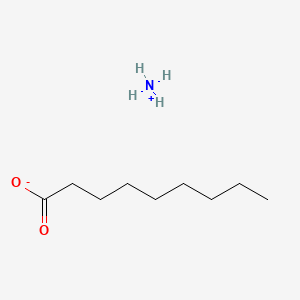


![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1288923.png)
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

